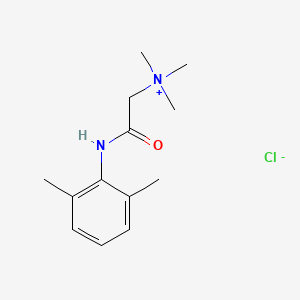

QX-222 chloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKXSWWTOZBDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201343384 | |

| Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-00-6 | |

| Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

QX-222 Chloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine, recognized for its potent and specific action as a sodium channel blocker.[1][2] As a permanently charged molecule, its membrane permeability is limited, a characteristic that has been instrumental in elucidating the intricate mechanisms of ion channel function and state-dependent drug interactions.[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism of action of this compound is the blockade of voltage-gated sodium (Na+) channels.[1][2] This action is not static; rather, it is highly dependent on the conformational state of the channel, a phenomenon known as state-dependent or use-dependent blockade.[4][5]

QX-222 exhibits a much higher affinity for the open and inactivated states of the Na+ channel compared to the resting state.[5][6] This preferential binding means that the drug is more effective at blocking channels that are actively opening and closing, such as those in rapidly firing neurons. This "use-dependent" characteristic is a hallmark of many local anesthetics and Class I antiarrhythmic drugs.[4]

The molecule, being permanently charged, primarily accesses its binding site from the intracellular side of the neuronal and skeletal muscle cell membrane.[3][5] Once the channel is in its open conformation, QX-222 enters the internal vestibule of the channel pore and physically occludes it, thereby preventing the influx of sodium ions that is essential for the propagation of action potentials.[7]

A key feature of QX-222's interaction is the concept of "trapping." After binding within the open channel, if the channel closes, the drug can become trapped inside the pore.[4] This trapped state contributes to a slower recovery from the block and prolongs the refractory period of the neuron.[4]

Interestingly, in cardiac sodium channels, a specific threonine residue provides an external access pathway, allowing QX-222 to exert its blocking effect from both the intracellular and extracellular sides of the membrane.[5]

Beyond its primary target, QX-222 has also been demonstrated to act as an open-channel blocker of nicotinic acetylcholine receptors (nAChRs).[7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of QX-222 with its target ion channels.

| Parameter | Value | Channel Type | Preparation | Reference |

| Block Duration | 0.89 ± 0.06 ms | Nicotinic Acetylcholine Receptor | BC3H-1 cells (outside-out patch) | [7] |

| Block Duration with Ether | 2.23 ± 0.37 ms | Nicotinic Acetylcholine Receptor | BC3H-1 cells (outside-out patch) | [7] |

| Concentration for Block | 30 µM | Nicotinic Acetylcholine Receptor | BC3H-1 cells (outside-out patch) | [7] |

| Parameter | Value | Channel Type/Condition | Preparation | Reference |

| Association Rate | Greater for open states of LPC-modified channels | Cardiac Na+ channels | Rat and rabbit ventricular cells (excised inside-out patch) | [6] |

| Single-Channel Amplitude | Not decreased by QX-222 | Cardiac Na+ channels | Rat and rabbit ventricular cells (excised inside-out patch) | [6] |

| Open Time (unmodified) | Reversibly shortened | Cardiac Na+ channels | Rat and rabbit ventricular cells (excised inside-out patch) | [6] |

| Open Time (LPC-modified) | Reversibly shortened | Cardiac Na+ channels | Rat and rabbit ventricular cells (excised inside-out patch) | [6] |

Experimental Protocols

The understanding of QX-222's mechanism of action has been largely shaped by sophisticated electrophysiological techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for Single-Channel Recording

This technique is crucial for observing the direct interaction of QX-222 with individual ion channels.

Objective: To characterize the kinetics of QX-222 blockade on single sodium or nicotinic acetylcholine receptor channels.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from rat or rabbit hearts or use a cell line expressing the target receptor (e.g., BC3H-1 cells for nAChRs).[6][7]

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate pipette solution.

-

Patch Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Patch Excision:

-

Inside-out patch: After forming a giga-seal in the cell-attached configuration, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution. This allows for the application of QX-222 to the intracellular face of the channel.[6]

-

Outside-out patch: After establishing a whole-cell configuration, slowly withdraw the pipette to allow a stalk of membrane to be pulled out, which then detaches and reseals to form a patch with the extracellular side facing the bath solution.[7]

-

-

Voltage Clamp and Data Acquisition: Clamp the membrane potential at a desired holding potential (e.g., -100 mV) using a patch-clamp amplifier.[7] Apply voltage steps to elicit channel openings. Record the resulting single-channel currents using data acquisition software.

-

Drug Application: Perfuse the bath solution with a known concentration of this compound.

-

Data Analysis: Analyze the single-channel recordings to determine parameters such as channel open time, closed time, and the frequency and duration of blocking events.

Voltage-Clamp Studies in Perfused Axons

This method allows for the investigation of use-dependent block in a more intact neuronal preparation.

Objective: To quantify the use-dependent blockade of sodium channels by QX-222 in response to repetitive stimulation.

Methodology:

-

Preparation: Dissect and isolate a squid giant axon.

-

Internal Perfusion: Cannulate the axon with perfusion capillaries to allow for the exchange of the internal axoplasmic solution with a defined experimental solution containing QX-222.

-

Voltage Clamp: Impale the axon with voltage-sensing and current-passing electrodes. Use a voltage-clamp amplifier to control the membrane potential.

-

Stimulation Protocol: Apply a series of depolarizing voltage pulses at varying frequencies (e.g., 0.1 to 10 Hz) to elicit sodium currents.[4]

-

Data Acquisition and Analysis: Record the peak sodium current during each pulse. Plot the normalized peak current as a function of pulse number or time to quantify the rate and extent of use-dependent block. Measure the time constant for the development of the block and the recovery from the block during the interpulse interval.[4]

Visualizations

Signaling and Interaction Pathways

References

- 1. QX 222 | CAS 5369-00-6 | QX222 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The permanently charged lidocaine analogue QX222 acts as a blocker from the intracellular side and as an inactivation modulator from the extracellular side in a mutant NaV1.4 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative description of QX222 blockade of sodium channels in squid axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blockade of lysophosphatidylcholine-modified cardiac Na channels by a lidocaine derivative QX-222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cooperative interactions between general anesthetics and QX-222 within the pore of the acetylcholine receptor ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Genesis and Evolution of QX-222 Chloride: An In-depth Guide for Neuroscience Researchers

A cornerstone tool in the study of neuronal excitability, QX-222 chloride, a quaternary derivative of lidocaine, has played a pivotal role in advancing our understanding of ion channel function and pharmacology. This technical guide delves into the discovery, history, and multifaceted applications of this compound in neuroscience, providing researchers, scientists, and drug development professionals with a comprehensive resource on its mechanism of action, experimental utility, and the signaling pathways it modulates.

Discovery and Historical Context: From Local Anesthesia to a Research Staple

The story of this compound is intrinsically linked to the development of local anesthetics. Following the synthesis of lidocaine in 1943 by Swedish chemist Nils Löfgren, the exploration of its derivatives began to flourish.[1][2][3] The initial focus for many of these new compounds was on clinical applications, particularly as antiarrhythmic agents. Research into quaternary lidocaine derivatives, such as QX-572, emerged in the 1960s, with studies investigating their potential to treat ventricular tachyarrhythmia.[4][5][6]

These early investigations into quaternary ammonium derivatives of lidocaine laid the groundwork for their use as research tools. A seminal 1970 paper by Frazier, Narahashi, and Yamada on the site of action of local anesthetics, which heavily featured the related compound QX-314, was a critical step in establishing these molecules as valuable probes for studying ion channel function from the intracellular side.[7][8][9] Due to their permanent positive charge, these compounds are generally membrane-impermeant, a characteristic that researchers exploited to selectively block sodium channels from within the neuron.[7][10] While the precise first synthesis of this compound is not clearly documented in readily available literature, its emergence as a research tool followed this trajectory, becoming an essential compound for the in-depth electrophysiological investigation of sodium channels.

Mechanism of Action: A Tale of Two Gates

This compound exerts its primary effect by blocking voltage-gated sodium channels (NaV) from the intracellular side of the neuronal membrane. This blockade is use-dependent, meaning it is more pronounced when the channels are frequently opened.[4]

The following diagram illustrates the proposed mechanism of this compound's interaction with the sodium channel pore:

Beyond its well-characterized effects on voltage-gated sodium channels, research has shown that intracellularly applied QX-222 can also attenuate the depolarization evoked by the neurotransmitter glutamate. This suggests an interaction with glutamate receptor-associated ion channels, although the precise mechanisms and subtype specificity are less well-defined than its action on NaV channels.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Inhibition of Voltage-Gated Sodium Channels

| Channel Subtype | Preparation | QX-222 Concentration | Effect | Reference |

| µ1-WT (skeletal muscle) | - | 500 µM (external) | 14.2 ± 1.6% block | [4] |

| µ1-Y401C (mutant) | - | 500 µM (external) | 45.2 ± 3.6% block | [4] |

| NaV1.4 (mutant I1575E) | tsA201 cells | 500 µM (extracellular) | Shift in half-point of steady-state slow inactivation | |

| NaV1.4 (mutant I1575E) | tsA201 cells | - (intracellular) | Quick block of sodium current |

Table 2: In Vivo Effects

| Animal Model | Condition | Dosage | Effect | Reference |

| Rat | Spinal Nerve Ligation (SNL) | 10 mg/kg (intravenous infusion, 7 days) | Reversal of thermal hypersensitivity and induced antinociception | [4] |

Key Experimental Protocols

The primary technique for investigating the effects of this compound is patch-clamp electrophysiology. This method allows for the precise control of the neuronal membrane potential and the intracellular solution, making it ideal for studying the intracellular action of QX-222.

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the effect of intracellularly applied QX-222 on voltage-gated sodium currents in cultured neurons.

1. Cell Preparation:

-

Culture neurons on glass coverslips suitable for microscopy and electrophysiological recording.

-

Use neurons at a density that allows for easy visualization and patching of individual cells.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 11 EGTA, 1 CaCl₂, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.

-

QX-222 Stock Solution: Prepare a 10 mM stock solution of this compound in the internal solution. Dilute to the desired final concentration (e.g., 100 µM to 1 mM) in the internal solution on the day of the experiment.

3. Electrophysiological Recording:

-

Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Fill the patch pipette with the internal solution containing the desired concentration of this compound.

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Record the currents before and after the diffusion of QX-222 into the cell.

4. Data Analysis:

-

Measure the peak amplitude of the inward sodium current at each voltage step.

-

Construct current-voltage (I-V) curves to visualize the effect of QX-222 on the sodium current.

-

Analyze the kinetics of the current, including activation and inactivation properties.

The following workflow illustrates the key steps in a typical whole-cell patch-clamp experiment with intracellular QX-222:

References

- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lidocaine - Wikipedia [en.wikipedia.org]

- 3. prezi.com [prezi.com]

- 4. Quaternary Lidocaine Derivatives: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. dovepress.com [dovepress.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Molecular determinants of drug access to the receptor site for antiarrhythmic drugs in the cardiac Na+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple open channel states revealed by lidocaine and QX-314 on rat brain voltage-dependent sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibition of sodium currents in myelinated nerve by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties and structure of QX-222 chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride is a quaternary ammonium derivative of the local anesthetic lidocaine. As a permanently charged molecule, it exhibits distinct pharmacological properties compared to its tertiary amine parent compound. Primarily known as a potent blocker of voltage-gated sodium channels (Nav), QX-222 serves as a valuable research tool for investigating the mechanisms of local anesthesia, nociception, and the structure-function relationships of ion channels. Its positive charge restricts its ability to cross cell membranes, making it a useful probe for studying the intracellular and extracellular binding sites of sodium channel blockers. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including experimental protocols and mechanistic insights.

Chemical Properties and Structure

This compound, systematically named N-(2,6-dimethylphenyl)-N,N,N-trimethyl-2-oxoethanaminium chloride, is a white to off-white solid. Its chemical structure is characterized by a lidocaine core with a quaternized amine, rendering it permanently cationic.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁ClN₂O | [1] |

| Molecular Weight | 256.77 g/mol | [1] |

| CAS Number | 5369-00-6 | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES | O=C(NC1=C(C)C=CC=C1C)C--INVALID-LINK--(C)C.[Cl-] | [1] |

| Solubility | Soluble in DMSO (125 mg/mL) | [1] |

| Storage | 4°C, sealed storage, away from moisture | [1] |

Structural Confirmation (Spectroscopic Data)

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on the synthesis of its precursors and related compounds, a likely synthetic route involves a two-step process:

-

Synthesis of the tertiary amine precursor: The synthesis of the precursor, N-(2,6-dimethylphenyl)-2-(dimethylamino)acetamide, can be achieved by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with dimethylamine.

-

Quaternization: The tertiary amine precursor is then quaternized using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product, QX-222. The chloride salt can be obtained through salt exchange.

Mechanism of Action: Sodium Channel Blockade

QX-222 exerts its primary pharmacological effect by blocking voltage-gated sodium channels. Due to its permanent positive charge, its mechanism of action is highly dependent on the route of application and the state of the channel.

Site of Action

QX-222 binds to a receptor site located within the inner pore of the sodium channel. Unlike the parent compound lidocaine, which can cross the cell membrane in its neutral form, QX-222 can only access its binding site from the intracellular side of the membrane when the channel is in an open conformation. This property makes it a useful tool for studying the pore structure and gating mechanisms of sodium channels.

State-Dependent Blockade

The blocking action of QX-222 is state-dependent, meaning its affinity for the sodium channel is influenced by the conformational state of the channel (resting, open, or inactivated). QX-222 exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state. This results in a "use-dependent" or "phasic" block, where the degree of inhibition increases with repetitive stimulation (i.e., more frequent channel opening).

Signaling Pathway of Sodium Channel Blockade

The following diagram illustrates the proposed mechanism of QX-222 action on a voltage-gated sodium channel from the intracellular side.

Caption: Mechanism of intracellular blockade of a voltage-gated sodium channel by QX-222.

Experimental Protocols

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The Spinal Nerve Ligation (SNL) model is a widely used surgical model in rodents to induce neuropathic pain, characterized by allodynia and hyperalgesia. QX-222 has been shown to be effective in reversing thermal hypersensitivity in this model.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used. The animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Anesthesia: The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

A dorsal midline incision is made to expose the vertebrae.

-

The L4 to L6 spinal nerves are exposed by removing the L6 transverse process.

-

The L5 and L6 spinal nerves are carefully isolated from the surrounding tissue.

-

The isolated L5 and L6 spinal nerves are tightly ligated with a silk suture.

-

The muscle layers are sutured, and the skin incision is closed with wound clips.

-

-

Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative analgesia for a limited period. They are housed individually to prevent interference with the surgical site.

-

Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia (e.g., using a plantar test device), are assessed at baseline before surgery and at various time points after surgery.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered, for example, via intravenous infusion.

Workflow Diagram:

Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model of neuropathic pain.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp electrophysiology is used to study the effects of QX-222 on sodium currents in isolated cells.

Methodology:

-

Cell Preparation: A suitable cell line expressing the sodium channel of interest (e.g., HEK293 cells stably transfected with a specific Nav subtype) is cultured on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). This compound is added to the internal solution at the desired concentration.

-

-

Electrode Preparation: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Sodium currents are elicited by applying a series of voltage steps using a patch-clamp amplifier.

-

Data is acquired and analyzed using appropriate software.

-

Pharmacological and Pharmacokinetic Profile

Pharmacodynamics

The primary pharmacodynamic effect of QX-222 is the dose-dependent inhibition of voltage-gated sodium channels. As a research tool, specific IC₅₀ values against different sodium channel subtypes are crucial for interpreting experimental results.

Pharmacokinetics

Due to its permanent charge, this compound has very limited lipid solubility and does not readily cross biological membranes. This significantly influences its pharmacokinetic properties.

-

Absorption: Poorly absorbed orally and does not significantly penetrate the blood-brain barrier.

-

Distribution: Primarily restricted to the extracellular space.

-

Metabolism and Excretion: As a quaternary ammonium compound, it is not expected to undergo significant metabolism and is likely excreted unchanged, primarily via the kidneys.

Note: Detailed pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) for this compound are not well-documented in publicly available literature.

Conclusion

This compound is an indispensable tool for the study of voltage-gated sodium channels. Its unique property as a membrane-impermeant, permanently charged blocker allows for the detailed investigation of the intracellular binding site and the state-dependent nature of sodium channel inhibition. While its clinical applications are limited by its pharmacokinetic profile, its utility in preclinical research continues to provide valuable insights into the mechanisms of pain and the development of novel analgesics. Further research to fully characterize its spectroscopic properties and subtype selectivity would be beneficial to the scientific community.

References

An In-depth Technical Guide to the State-Dependent Block of Voltage-Gated Sodium Channels by QX-222 Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QX-222 is a permanently charged quaternary ammonium derivative of lidocaine that acts as a potent, state-dependent blocker of voltage-gated sodium channels (Nav). Its positive charge restricts its access to the intracellular binding site, making it a valuable tool for investigating the mechanisms of ion channel block and the structural dynamics of the channel pore. This guide provides a comprehensive overview of the biophysical properties of QX-222's interaction with sodium channels, detailing its mechanism of action, quantitative parameters of block, and the experimental protocols used for its characterization.

Mechanism of State-Dependent Block

The action of QX-222 is best understood through the modulated receptor hypothesis , which posits that the affinity of the sodium channel for the blocking drug is dependent on the conformational state of the channel.[1][2] QX-222 exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting (closed) state.[3][4] This state-dependent binding results in a use-dependent or phasic block , where the degree of inhibition increases with the frequency of channel activation.[5][6]

As a permanently charged molecule, QX-222 cannot readily cross the cell membrane.[7] Its access to the binding site within the inner pore of the channel is primarily through the hydrophilic pathway that becomes accessible when the channel is in the open state.[4][7] Once bound, the QX-222 molecule can become "trapped" within the channel by the closure of the activation gate, leading to a prolonged block.[6]

The binding site for local anesthetics, including QX-222, is located in the inner vestibule of the sodium channel, involving amino acid residues from the S6 transmembrane segments of the different domains.[3] The interaction of QX-222 with these residues stabilizes the inactivated state of the channel, contributing to its blocking effect.

Quantitative Profile of QX-222 Block

Table 1: Kinetic Parameters of QX-222 Block of Sodium Channels in Squid Axon

| Parameter | Value | Conditions | Reference |

| Forward rate constant (k) | 2.45 x 10⁵ M⁻¹s⁻¹ | Drug trapped by activation and inactivation gates | [6] |

| Backward rate constant (l) | 0.23 x 10³ s⁻¹ | Drug trapped by activation and inactivation gates | [6] |

| Forward rate constant (k) | 3.58 x 10⁵ M⁻¹s⁻¹ | Drug not trapped | [6] |

| Backward rate constant (l) | 4.15 x 10⁻³ s⁻¹ | Drug not trapped | [6] |

Table 2: Dissociation Constant of QX-222 at the Neuromuscular Junction

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | ~10 µM | Frog cutaneous pectoris neuromuscular junction, -80 mV | [1] |

Note: The data in Table 1 is derived from studies on squid giant axons and provides a quantitative framework for the "trapped" and "untrapped" models of QX-222 block. The dissociation constant in Table 2 is from studies on end-plate channels and indicates a high affinity of QX-222 for the open channel state.

Experimental Protocols for Characterizing State-Dependent Block

The state-dependent block of sodium channels by QX-222 is primarily investigated using the whole-cell patch-clamp technique on cells heterologously expressing specific sodium channel isoforms (e.g., HEK293 or CHO cells).[7] Below are detailed methodologies for key experiments.

Cell Culture and Transfection

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator. For electrophysiological recordings, cells are transiently transfected with plasmids encoding the desired sodium channel α-subunit (e.g., Nav1.4, Nav1.5) and a β1-subunit to ensure proper channel expression and function.

Electrophysiological Recordings

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. QX-222 chloride is added to the internal solution at the desired concentration. Cesium is used to block potassium channels.

Protocol for Measuring Tonic (Resting State) Block:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

-

Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) at a very low frequency (e.g., 0.1 Hz) to elicit a sodium current.

-

Establish a stable baseline current in the absence of the drug.

-

Perfuse the cell with the external solution containing the vehicle control, followed by increasing concentrations of QX-222 (if studying external block in specific channel isoforms that permit it). For intracellular block, recordings are made from cells dialyzed with different concentrations of QX-222 in the pipette solution.

-

Measure the reduction in the peak sodium current at each concentration to determine the IC50 for the resting state.

Protocol for Measuring Use-Dependent (Phasic) Block:

-

Hold the cell at a holding potential of -100 mV.

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 5 Hz or 10 Hz).

-

Record the peak sodium current for each pulse in the train.

-

In the presence of QX-222, the peak current will progressively decrease with each pulse.

-

The percentage of block at the end of the pulse train is quantified to assess use-dependency.

Protocol for Measuring Inactivated State Block:

-

Hold the cell at -120 mV.

-

Apply a long conditioning pre-pulse (e.g., 500 ms) to a depolarized potential (e.g., -70 mV) to induce inactivation in a fraction of the channels.

-

Immediately following the pre-pulse, apply a test pulse to -10 mV to measure the current from the remaining available channels.

-

Repeat this protocol with and without QX-222 to determine the drug's effect on the inactivated channels. The IC50 for the inactivated state can be determined by constructing a dose-response curve from the reduction in current at a holding potential where a significant fraction of channels are inactivated.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: State-dependent binding of QX-222 to the voltage-gated sodium channel.

Caption: Workflow for characterizing QX-222 block using patch-clamp electrophysiology.

Conclusion

This compound is an indispensable pharmacological tool for the study of voltage-gated sodium channels. Its state-dependent and use-dependent blocking properties provide deep insights into the molecular mechanisms of channel gating and drug-channel interactions. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize QX-222 in their investigations of sodium channel function and pharmacology. Further research is warranted to delineate the specific affinities and kinetics of QX-222 for various mammalian sodium channel isoforms to enhance its utility in the development of novel channel-modulating therapeutics.

References

- 1. The kinetics of local anesthetic blockade of end-plate channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic effects of quaternary lidocaine block of cardiac sodium channels: a gating current study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A molecular basis for the different local anesthetic affinities of resting versus open and inactivated states of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative description of QX222 blockade of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The permanently charged lidocaine analogue QX222 acts as a blocker from the intracellular side and as an inactivation modulator from the extracellular side in a mutant NaV1.4 channel - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the QX-222 Chloride Binding Site on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the binding site of QX-222 chloride, a quaternary derivative of lidocaine, on voltage-gated sodium channels (VGSCs). By synthesizing key findings from electrophysiological, molecular, and computational studies, this document provides a comprehensive overview of the molecular determinants governing the interaction of QX-222 with its target, offering valuable insights for future drug design and development.

Core Concepts of QX-222 Interaction

QX-222, being a permanently charged molecule, exhibits distinct mechanisms of channel interaction compared to its parent compound, lidocaine. Its primary binding site is located within the inner vestibule of the sodium channel pore. Access to this site is state-dependent, predominantly occurring when the channel is in the open conformation . The interaction of QX-222 with the channel leads to a phenomenon known as use-dependent block , where the block becomes more pronounced with repetitive channel activation.[1][2] This is a consequence of the drug becoming trapped within the channel pore upon its closure.

The binding of QX-222 is critically influenced by specific amino acid residues lining the pore, primarily within the S6 transmembrane segments of the channel's four homologous domains (I-IV). Mutagenesis studies have been instrumental in identifying these key residues, revealing that alterations in the pore's electrostatic and steric properties can significantly impact QX-222's binding affinity and access to its receptor site.

Quantitative Analysis of QX-222 Binding

The following table summarizes the quantitative effects of specific mutations within voltage-gated sodium channels on the block by QX-222. These data, derived from various studies, highlight the critical role of specific residues in mediating the drug-channel interaction.

| Channel/Mutant | Species/Isoform | Experimental System | Key Finding | Reference |

| Wild-type | Squid Axon | Internally perfused axon | Use-dependent block observed with repetitive depolarizing pulses.[1] | [1] |

| I1575E | Rat NaV1.4 | tsA201 cells | Mutation opens an external access pathway for QX-222.[3] | [3] |

| K1237E | Rat NaV1.4 | Not specified | Abolishes the external access pathway for QX-222 created by mutations at Ile-1575.[4] | [4] |

| W1531A/G | Rat NaV1.4 | Not specified | Mutations allow for exceptionally rapid external access of QX-222.[4] | [4] |

| LPC-modified channels | Rat/Rabbit Ventricular Cells | Excised inside-out patch-clamp | Increased association rate for QX-222 in the open state.[5] | [5] |

Experimental Protocols

The characterization of the QX-222 binding site has been achieved through a combination of key experimental techniques, primarily site-directed mutagenesis and whole-cell patch-clamp electrophysiology.

Site-Directed Mutagenesis

This technique is employed to introduce specific amino acid substitutions in the sodium channel protein, allowing researchers to probe the functional role of individual residues in QX-222 binding.

General Protocol:

-

Primer Design: Design complementary mutagenic primers (25-45 bases in length) containing the desired mutation. The mutation should be located in the middle of the primers, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥78°C.

-

PCR Amplification: Perform PCR using a high-fidelity polymerase with the plasmid DNA containing the wild-type channel cDNA as a template. The reaction typically involves an initial denaturation step, followed by 16-20 cycles of denaturation, annealing, and extension.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI endonuclease, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation: Transform the resulting mutant plasmid into competent E. coli cells for amplification.

-

Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation through DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents flowing through the voltage-gated sodium channels in the membrane of a single cell, enabling the characterization of the blocking effects of QX-222.

Cell Preparation and Solutions:

-

Cells: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the cDNA encoding the desired wild-type or mutant sodium channel α-subunit, often along with auxiliary β-subunits.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium is often used to block potassium channels.

Recording Procedure:

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: Approach a transfected cell with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp and Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -120 mV) where most sodium channels are in the resting state. Apply depolarizing voltage steps to elicit sodium currents. Data are typically filtered and sampled at appropriate frequencies (e.g., filtered at 5 kHz and sampled at 20 kHz).

-

Drug Application: Apply QX-222 to either the external bath solution or include it in the internal pipette solution to study its effects on the sodium currents from the extracellular or intracellular side, respectively.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for investigating the QX-222 binding site and the proposed mechanism of its interaction with the voltage-gated sodium channel.

Caption: Experimental workflow for characterizing the QX-222 binding site.

Caption: Proposed mechanism of QX-222 interaction with the sodium channel.

Conclusion

The binding site for this compound within the inner pore of voltage-gated sodium channels is a well-defined, yet complex, target. Its accessibility is intricately linked to the conformational state of the channel, primarily favoring the open state. Key amino acid residues within the S6 segments are crucial determinants of binding, and their mutation can significantly alter drug access and affinity. The experimental approaches outlined in this guide provide a robust framework for further elucidating the molecular nuances of this interaction. A thorough understanding of the QX-222 binding site is paramount for the rational design of novel, more selective sodium channel blockers with improved therapeutic profiles for a range of channelopathies.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. A quantitative description of QX222 blockade of sodium channels in squid axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The permanently charged lidocaine analogue QX222 acts as a blocker from the intracellular side and as an inactivation modulator from the extracellular side in a mutant NaV1.4 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QX-222 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Blockade of lysophosphatidylcholine-modified cardiac Na channels by a lidocaine derivative QX-222 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on QX-222 Chloride's Effects on Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride, a quaternary ammonium derivative of lidocaine, is a potent, membrane-impermeant blocker of voltage-gated sodium channels (Na+ channels). Its permanently charged nature makes it a valuable tool in neuroscience research to probe the internal and external binding sites of Na+ channels and to study the mechanisms of local anesthesia. This technical guide provides an in-depth overview of the foundational research on the effects of this compound on neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

QX-222 exerts its primary effect by binding to the pore of voltage-gated sodium channels, thereby physically occluding the passage of sodium ions and preventing the generation and propagation of action potentials.[1][2][3][4][5][6] Unlike its parent compound, lidocaine, which can cross the cell membrane in its uncharged form, the permanent positive charge of QX-222 restricts its access to the binding site.[7]

In neuronal and skeletal muscle sodium channels, QX-222 can only access its binding site from the intracellular side of the membrane.[2] This necessitates its introduction directly into the neuron, for example, via a patch pipette during electrophysiological recordings. However, in the cardiac sodium channel isoform (Nav1.5), an external access pathway has been identified, allowing QX-222 to exert its blocking effect when applied extracellularly.[7][8]

The blockade of sodium channels by QX-222 is both use-dependent and state-dependent . Use-dependency means that the block becomes more pronounced with repetitive stimulation (i.e., firing of action potentials).[1][9] This is because the drug binds with higher affinity to the open and inactivated states of the channel, which are more prevalent during neuronal activity, than to the resting state.[2]

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on neurons.

| Parameter | Value | Cell Type/Channel Isoform | Experimental Condition | Reference |

| Concentration for Significant Block | 500 μM | tsA201 cells transiently transfected with μ1-Y401C mutant sodium channels | External application | [10] |

| Percentage of Block | 45.2 ± 3.6% | tsA201 cells transiently transfected with μ1-Y401C mutant sodium channels | 500 μM QX-222, external application | [10] |

| Forward Rate Constant (k) | 2.45 x 10^5 M⁻¹s⁻¹ (trapped) 3.58 x 10^5 M⁻¹s⁻¹ (untrapped) | Squid giant axons | Internal perfusion, voltage-clamp | [9] |

| Backward Rate Constant (l) | 0.23 x 10³ s⁻¹ (trapped) 4.15 x 10⁻³ s⁻¹ (untrapped) | Squid giant axons | Internal perfusion, voltage-clamp | [9] |

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the effect of intracellularly applied QX-222 on voltage-gated sodium currents in cultured neurons.

Materials:

-

Cultured neurons on coverslips

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 11 EGTA (pH 7.2 with CsOH)

-

This compound stock solution

Procedure:

-

Prepare the internal solution and add this compound to the desired final concentration.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Fill a patch pipette with the QX-222-containing internal solution and mount it on the pipette holder.

-

Under visual control, approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration. This allows the QX-222 to diffuse into the cell.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

To study use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1-10 Hz).

-

Record and analyze the peak sodium current amplitude before and after the application of QX-222 and during the pulse train.

In Vivo Microdialysis for Local Administration of QX-222

This protocol allows for the localized delivery of QX-222 into a specific brain region of an anesthetized or freely moving animal to study its effects on neuronal activity and neurotransmitter release.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probe

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Anesthetic

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region.

-

Slowly insert the microdialysis probe into the brain to the desired coordinates.

-

Prepare the perfusion solution by dissolving this compound in aCSF at the desired concentration.

-

Perfuse the microdialysis probe with the QX-222-containing aCSF at a low flow rate (e.g., 1-2 μL/min) using a syringe pump.

-

Allow for an equilibration period for the tissue to recover from the probe insertion.

-

Collect dialysate samples at regular intervals using a fraction collector.

-

Analyze the collected dialysate for neurotransmitter levels using techniques like HPLC.

-

Simultaneously, electrophysiological recordings can be made from nearby neurons to assess the effect of QX-222 on their firing properties.

Visualizations

Signaling Pathway: QX-222 Blockade of Voltage-Gated Sodium Channels

References

- 1. A quantitative description of QX222 blockade of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QX 222 | CAS 5369-00-6 | QX222 | Tocris Bioscience [tocris.com]

- 4. medlink.com [medlink.com]

- 5. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medlink.com [medlink.com]

- 7. The permanently charged lidocaine analogue QX222 acts as a blocker from the intracellular side and as an inactivation modulator from the extracellular side in a mutant NaV1.4 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The voltage dependence of recovery from use-dependent block by QX-222 separates mechanisms for drug egress in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A quantitative description of QX222 blockade of sodium channels in squid axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Role of QX-222 Chloride in Elucidating Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX-222 chloride, a permanently charged quaternary derivative of lidocaine, has emerged as a critical pharmacological tool for the investigation of neuronal excitability. Its unique properties, particularly its membrane impermeability and use-dependent blockade of voltage-gated sodium channels, allow for precise dissection of ion channel function and its impact on neuronal signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details experimental protocols for its application, and visualizes its effects on neuronal processes. This document is intended to serve as a comprehensive resource for researchers employing this compound to probe the intricate mechanisms of neuronal excitability and to inform the development of novel therapeutics targeting ion channels.

Core Concepts: Mechanism of Action

This compound is a potent blocker of voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in neurons. Unlike its parent compound, lidocaine, QX-222 possesses a permanent positive charge, rendering it membrane-impermeant. This property dictates its mechanism of entry into the channel pore and its subsequent blocking action.

Use-Dependent Block: The blocking effect of QX-222 is use-dependent, meaning its efficacy increases with the frequency of channel activation. This is because QX-222 can only access its binding site within the inner vestibule of the sodium channel when the channel is in the open state.[1][2] Repetitive depolarization, which causes frequent channel opening, facilitates the entry and binding of QX-222, leading to a cumulative block.

Guarded Receptor and Trapping: The interaction of QX-222 with the sodium channel can be described by the "guarded receptor" and "trapping" models.[2] The channel's activation and inactivation gates act as "guards," controlling access to the binding site. When the channel is open, the "guards" are permissive, allowing QX-222 to bind. Upon channel closure (inactivation or return to the resting state), the drug can become "trapped" within the pore, prolonging the block.[2]

Isoform Specificity: The access of QX-222 to its binding site can vary between different sodium channel isoforms. For instance, certain mutations in the skeletal muscle sodium channel (NaV1.4) can create an external access pathway for QX-222.[3] In contrast, cardiac sodium channels (NaV1.5) appear to have a native external access pathway.[4]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on sodium channels.

| Parameter | Value | Channel Type/Preparation | Reference |

| Forward Rate Constant (k) | 2.45 x 10⁵ M⁻¹s⁻¹ (trapped) | Squid Axon Sodium Channels | [2] |

| 3.58 x 10⁵ M⁻¹s⁻¹ (untrapped) | Squid Axon Sodium Channels | [2] | |

| Backward Rate Constant (l) | 0.23 x 10³ s⁻¹ (trapped) | Squid Axon Sodium Channels | [2] |

| 4.15 x 10⁻³ s⁻¹ (untrapped) | Squid Axon Sodium Channels | [2] | |

| Apparent Dissociation Constant (Kd) | ~9.4 µM (calculated from k/l for trapped) | Squid Axon Sodium Channels | [2] |

| ~0.0116 µM (calculated from k/l for untrapped) | Squid Axon Sodium Channels | [2] |

Table 1: Kinetic Parameters of this compound Blockade. The forward (k) and backward (l) rate constants describe the association and dissociation of QX-222 with the sodium channel. The apparent dissociation constant (Kd) is a measure of the affinity of the blocker for the channel.

| Concentration | Percent Block | Channel Type/Preparation | Reference |

| 500 µM | 14.2 ± 1.6% | Wild-Type µ1 Sodium Channel (external application) | [1] |

| 500 µM | 45.2 ± 3.6% | µ1-Y401C Mutant Sodium Channel (external application) | [1] |

Table 2: Concentration-Dependent Blockade by this compound. This table illustrates the percentage of sodium channel current blocked by a specific concentration of QX-222, highlighting the influence of channel mutations on drug sensitivity.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol describes the application of this compound to study its effects on voltage-gated sodium currents in cultured neurons or heterologous expression systems.

Materials:

-

Cells: Cultured neurons or cells expressing the sodium channel subtype of interest.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 5 EGTA, 5 this compound. Adjust pH to 7.2 with CsOH. Note: Cesium is used to block potassium channels. QX-222 is added directly to the internal solution for intracellular application.

-

Patch Pipettes: Borosilicate glass, 2-5 MΩ resistance.

-

Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

-

Prepare external and internal solutions and filter-sterilize.

-

Plate cells on coverslips suitable for microscopy.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull patch pipettes and fill with the internal solution containing this compound.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration. Allow the internal solution to dialyze into the cell for 5-10 minutes.

-

Voltage Protocol for Use-Dependent Block:

-

Hold the cell at a negative holding potential (e.g., -100 mV) where most sodium channels are in the resting state.

-

Apply a train of depolarizing voltage steps (e.g., to 0 mV for 20 ms) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Record the peak inward sodium current for each pulse in the train.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude for each pulse.

-

Plot the normalized peak current as a function of pulse number to visualize the development of use-dependent block.

-

Compare the degree of block at different stimulation frequencies.

-

In Vivo Assessment of Analgesia

This protocol outlines a general procedure for evaluating the analgesic effects of systemically administered this compound in a rodent model of neuropathic pain.

Materials:

-

Animals: Rodents with an induced neuropathic pain condition (e.g., spinal nerve ligation).

-

This compound solution: Dissolve in sterile saline for intravenous administration.

-

Testing Apparatus: Hot plate or von Frey filaments for assessing thermal and mechanical sensitivity, respectively.

Procedure:

-

Baseline Measurement: Before drug administration, assess the baseline pain sensitivity of the animals using the hot plate (for thermal hyperalgesia) or von Frey filaments (for mechanical allodynia).

-

Drug Administration: Administer this compound intravenously at the desired dose (e.g., 10 mg/kg).[1]

-

Post-Treatment Assessment: At various time points after administration, re-assess the pain sensitivity of the animals using the same methods as in the baseline measurement.

-

Data Analysis:

-

Calculate the withdrawal latency (for hot plate) or the paw withdrawal threshold (for von Frey filaments).

-

Compare the post-treatment values to the baseline values to determine the analgesic effect of this compound.

-

Visualizations

The following diagrams illustrate key aspects of this compound's role in studying neuronal excitability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A quantitative description of QX222 blockade of sodium channels in squid axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The permanently charged lidocaine analogue QX222 acts as a blocker from the intracellular side and as an inactivation modulator from the extracellular side in a mutant NaV1.4 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of QX-222 Chloride in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QX-222 chloride, a quaternary ammonium derivative of lidocaine, is a potent, membrane-impermeant blocker of voltage-gated sodium channels (NaV). Its permanent positive charge restricts its action to the intracellular side of the channel, making it a valuable tool for investigating the mechanisms of local anesthesia and sodium channel function. This technical guide provides a comprehensive overview of the preliminary investigation of this compound in cellular models, including its mechanism of action, experimental protocols for its characterization, and a summary of its known effects.

Mechanism of Action: Intracellular Sodium Channel Blockade

This compound exerts its primary effect by physically occluding the pore of voltage-gated sodium channels from the intracellular side. Unlike its tertiary amine analogue lidocaine, which can cross the cell membrane in its neutral form, the permanently charged quaternary amine structure of QX-222 prevents it from passively diffusing across the lipid bilayer.[1] Consequently, it must be introduced directly into the intracellular environment, typically via a patch pipette in whole-cell electrophysiological recordings, to access its binding site within the channel pore.[1]

The binding of QX-222 to the sodium channel is use-dependent, meaning its blocking efficacy increases with the frequency of channel activation.[2] This occurs because the drug has preferential access to the open or inactivated states of the channel. When the channel is closed, the activation gate can "trap" the drug molecule within the pore.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound in cellular models. It is important to note that comprehensive dose-response and cytotoxicity data for QX-222 are not widely available in the public domain.

| Parameter | Value(s) | Cellular Model | Comments | Reference(s) |

| Concentration for Na+ Channel Block | 500 µM | tsA201 cells expressing mutant NaV1.4 | Effective concentration for shifting steady-state slow inactivation. | [1] |

| Use-Dependent Block | Observed with repetitive depolarizing pulses (0.1 to 10 Hz) | Squid giant axons | The time constant for block development and the steady-state level of block increased with stimulation frequency. | [2] |

| Forward Rate Constant (k) | 2.45 x 105 M-1s-1 (trapped) 3.58 x 105 M-1s-1 (untrapped) | Squid giant axons | Estimated apparent rate constants for drug-channel binding. | [2] |

| Backward Rate Constant (l) | 0.23 x 103 s-1 (trapped) 4.15 x 10-3 s-1 (untrapped) | Squid giant axons | Estimated apparent rate constants for drug-channel unbinding. | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Na+ Channel Blockade

This protocol describes the methodology for evaluating the inhibitory effect of intracellularly applied this compound on voltage-gated sodium currents in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Poly-L-lysine coated glass coverslips

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution (e.g., 100 mM in water)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

P-1000 micropipette puller

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation: Culture SH-SY5Y cells on poly-L-lysine coated glass coverslips to a confluency of 50-70%.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

This compound Preparation: On the day of the experiment, dilute the this compound stock solution into the internal solution to the desired final concentration (e.g., 100 µM, 500 µM).

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the recording pipette containing the QX-222-supplemented internal solution.

-

Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution containing QX-222 for at least 5 minutes before recording.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit sodium currents using a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

-

To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 1 Hz and 10 Hz).

-

-

Data Analysis:

-

Measure the peak inward sodium current at each voltage step.

-

Construct current-voltage (I-V) relationship curves.

-

Analyze the reduction in peak current during the pulse train to quantify use-dependent block.

-

Compare the results to control cells recorded with an internal solution lacking QX-222.

-

Cytotoxicity Assessment using a Lactate Dehydrogenase (LDH) Assay

This protocol provides a general method for assessing the potential cytotoxicity of extracellularly applied this compound on a cellular model. Note that as QX-222 is membrane-impermeant, significant cytotoxicity upon extracellular application is not expected unless it induces secondary effects or is tested at very high concentrations.

Materials:

-

Cell line of interest (e.g., HEK293)

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

LDH cytotoxicity assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of QX-222. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).

-

Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

-

LDH Measurement:

-

Carefully collect the supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

-

Measure the absorbance at the recommended wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration of QX-222 using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

-

Plot the percentage of cytotoxicity against the concentration of QX-222 to generate a dose-response curve.

-

Signaling Pathways

The primary and well-characterized signaling event modulated by this compound is the direct blockade of voltage-gated sodium channels, leading to the inhibition of action potential generation and propagation in excitable cells. At present, there is limited evidence to suggest that QX-222 directly interacts with other major signaling pathways, such as those involving G-protein coupled receptors or intracellular calcium signaling, in a significant manner at concentrations where it effectively blocks sodium channels. Any observed downstream effects are likely a consequence of the primary inhibition of cellular excitability.

Conclusion

This compound is an invaluable pharmacological tool for the specific intracellular blockade of voltage-gated sodium channels. Its membrane impermeability allows for precise investigations into the intracellular mechanisms of sodium channel function and local anesthetic action. The provided protocols offer a foundation for researchers to further characterize the electrophysiological and cytotoxicological profile of QX-222 in various cellular models. Future studies could focus on generating comprehensive dose-response data across different sodium channel subtypes and exploring potential off-target effects at higher concentrations.

References

- 1. The permanently charged lidocaine analogue QX222 acts as a blocker from the intracellular side and as an inactivation modulator from the extracellular side in a mutant NaV1.4 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quantitative description of QX222 blockade of sodium channels in squid axons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for QX-222 Chloride in Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride is a quaternary ammonium derivative of lidocaine, rendering it permanently charged and membrane-impermeant. This property makes it a valuable tool in electrophysiology, particularly for the site-specific investigation of ion channels. When introduced into the intracellular environment via a patch pipette, QX-222 acts as a potent blocker of voltage-gated sodium channels (Nav) from the cytoplasmic side. Its mechanism of action involves entering the channel pore from the inner vestibule and physically occluding the ion conduction pathway. This application note provides detailed protocols and data for the effective use of this compound in patch clamp experiments to study sodium channel function and pharmacology.

Mechanism of Action

This compound is a state-dependent blocker of voltage-gated sodium channels, exhibiting a higher affinity for open and inactivated states of the channel over the resting state. This results in a phenomenon known as "use-dependent" or "phasic" block, where the degree of inhibition increases with repetitive channel activation, such as during a train of action potentials or repeated voltage depolarizations. Because it is permanently charged, QX-222 can only access its binding site within the pore from the intracellular side, making it an ideal tool for whole-cell patch clamp experiments where it can be included in the pipette solution.

A key feature of QX-222 is its ability to become "trapped" within the channel. Once bound to the open state, the channel can then close and trap the QX-222 molecule inside. The unbinding of the drug is therefore dependent on the channel reopening.

Data Presentation

| Parameter | Value | Channel/Preparation | Comments |

| Working Concentration | 50 µM - 5 mM | Various neuronal and cardiac preparations | The optimal concentration is dependent on the channel subtype, its expression level, and the desired level of block. |

| Reported Concentration for Significant Block | 500 µM | Wild-type and mutant skeletal muscle sodium channels (Nav1.4) expressed in tsA201 cells.[1] | This concentration produced a significant block when applied intracellularly.[1] |

| Use-Dependence | Frequency-dependent | Squid giant axon, cardiac myocytes | The block increases with higher frequency stimulation. |

| State-Dependence | Higher affinity for open and inactivated states | General property for local anesthetic-type drugs | This underlies the use-dependent nature of the block. |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

a. Stock Solution Preparation (e.g., 100 mM):

-

Weigh out the desired amount of this compound powder (MW: 256.77 g/mol ).

-

Dissolve in high-purity water or a suitable buffer (e.g., HEPES-buffered saline) to a final concentration of 100 mM.

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage.

b. Working Solution (Intracellular/Pipette Solution):

-

Thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution into the desired intracellular recording solution to the final working concentration (e.g., 50 µM to 5 mM).

-

Ensure the final intracellular solution is well-mixed and filtered (0.2 µm syringe filter) before use to remove any precipitates.

Standard Intracellular and Extracellular Solutions

The following are representative recipes for intracellular and extracellular solutions for whole-cell patch clamp recordings. These should be optimized for the specific cell type being studied.

| Intracellular Solution (in mM) | Component | Extracellular Solution (in mM) | Component |

| 130 | K-Gluconate | 140 | NaCl |

| 10 | KCl | 5 | KCl |

| 10 | HEPES | 2 | CaCl2 |

| 1 | EGTA | 1 | MgCl2 |

| 2 | Mg-ATP | 10 | HEPES |

| 0.3 | Na-GTP | 10 | Glucose |

| 0.05 - 5 | This compound | ||

| Adjust pH to 7.2-7.3 with KOH | Adjust pH to 7.4 with NaOH | ||

| Adjust osmolarity to ~290 mOsm | Adjust osmolarity to ~310 mOsm |

Whole-Cell Patch Clamp Protocol for Intracellular QX-222 Application

This protocol outlines the general steps for performing a whole-cell patch clamp experiment to investigate the effects of intracellular QX-222.

-

Cell Preparation: Plate cells on coverslips at an appropriate density to allow for isolated single cells for patching.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Filling the Pipette: Back-fill the patch pipette with the filtered intracellular solution containing the desired concentration of this compound.

-

Approaching the Cell: Under microscopic observation, carefully approach a target cell with the patch pipette while applying positive pressure.

-

Giga-seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows the contents of the pipette, including QX-222, to diffuse into the cell.

-

Equilibration: Allow sufficient time (typically 5-10 minutes) for the QX-222 to diffuse from the pipette into the cell and reach a steady-state concentration before starting the recording protocol.

-

Data Acquisition: Perform voltage-clamp or current-clamp recordings to assess the effect of QX-222 on ion channel activity.

Voltage-Clamp Protocol to Assess Use-Dependent Block

To investigate the use-dependent block of sodium channels by QX-222, a voltage-clamp protocol with repetitive depolarizing pulses is used.

-

Holding Potential: Hold the cell at a hyperpolarized potential (e.g., -100 mV or -120 mV) to ensure that the majority of sodium channels are in the resting state.

-

Test Pulse: Apply a brief depolarizing test pulse (e.g., to 0 mV for 20-50 ms) to elicit a baseline sodium current.

-

Pulse Train: Apply a train of repetitive depolarizing pulses (e.g., to 0 mV for 20-50 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Measure Current Decline: Measure the peak sodium current for each pulse in the train. With QX-222 in the pipette, the peak current will progressively decrease with each pulse, demonstrating use-dependent block.

-

Recovery from Block: After the pulse train, return the membrane potential to the hyperpolarized holding potential and apply single test pulses at various time intervals to measure the time course of recovery from block.

Signaling Pathways and Experimental Workflows

Mechanism of Intracellular Sodium Channel Block by QX-222

Caption: Intracellular block of a voltage-gated sodium channel by QX-222.

Experimental Workflow for Patch Clamp with Intracellular QX-222

Caption: A typical workflow for a whole-cell patch clamp experiment using QX-222.

Off-Target Effects and Selectivity

Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against other ion channels, such as voltage-gated potassium (Kv) or transient receptor potential (TRP) channels. As a derivative of lidocaine, which is known to have some effects on other channels at higher concentrations, it is advisable for researchers to independently verify the selectivity of QX-222 in their system of interest, especially when using it at high micromolar or millimolar concentrations. This can be achieved by testing its effects on cells expressing only the potential off-target channels or by using specific blockers for those channels in combination with QX-222.

Troubleshooting

-

No or weak block:

-

Insufficient diffusion time: Ensure adequate time (5-10 minutes) after establishing the whole-cell configuration for QX-222 to diffuse into the cell.

-

Incorrect concentration: The effective concentration can vary between cell types. A concentration range should be tested to find the optimal level of block.

-

Degraded QX-222: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

-

-

Seal instability:

-

Particulates in the pipette solution: Always filter the intracellular solution containing QX-222 before use.

-

-

High series resistance:

-

This can affect the quality of voltage clamp. Monitor series resistance throughout the experiment and discard cells where it changes significantly.

-

Conclusion

This compound is a powerful tool for the intracellular blockade of voltage-gated sodium channels in patch clamp experiments. Its permanent positive charge and use-dependent blocking characteristics allow for detailed investigations into the structure, function, and pharmacology of these channels. By following the protocols and considering the information provided in these application notes, researchers can effectively utilize QX-222 to advance their studies in neuroscience and drug discovery. Further investigation into its selectivity profile is warranted to fully characterize its pharmacological properties.

References

Application Notes and Protocols for QX-222 Chloride in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction